3-(allylthio)-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole
Overview
Description
3-(allylthio)-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.12488341 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
Compounds structurally related to 3-(allylthio)-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole have demonstrated promising results in anticancer research. For instance, eugenol-derived 1,2,3-triazole derivatives showed significant cytotoxicity against breast cancer cells, surpassing the effectiveness of eugenol itself and comparable to Doxorubicin, a commonly used chemotherapeutic agent (Alam, 2022).
Antimicrobial and Antifungal Effects
Several studies have highlighted the antimicrobial and antifungal potential of 1,2,4-triazole derivatives. Novel 1,2,4-triazole compounds displayed good or moderate activities against various microorganisms (Bektaş et al., 2010). Additionally, 4-allyl/amino-5-aryl-1,2,4-triazoles were effective against bacteria like Escherichia coli and fungi such as Candida albicans (Colanceska-Ragenovic et al., 2001).
Anticonvulsant Properties
Research has also identified the anticonvulsant potential of related 1,2,4-triazoles. Certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles acted as selective antagonists against strychnine-induced convulsions, suggesting their potential as antispastic agents (Kane et al., 1994).
Corrosion Inhibition
In the field of materials science, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated impressive inhibition of mild steel corrosion in hydrochloric acid medium, suggesting its utility in corrosion control (Bentiss et al., 2009).
Antitumor Activity
Various triazole derivatives have shown antitumor activities. For example, 3-(5-Methylbenzofuryl)-4-phenyl(benzyl, allyl)-5-mercapto-1,2,4-triazoles demonstrated significant antitumor effects, indicating their therapeutic potential in cancer treatment (Kaldrikyan et al., 2013).
Fungicidal Activity
Eugenol-fluorinated triazole derivatives, structurally similar to the compound of interest, exhibited notable fungicidal activity, particularly against strains causing anthracnose disease in fruits (Lima et al., 2022).
Plant Growth Regulation
Research has also explored the use of triazole derivatives in agriculture. Certain 1,2,4-triazole derivatives showed inhibitory effects on the growth of wheat and radish radicles, indicating their potential role in plant growth regulation (Zhou et al., 2007).
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-3-14-24-19-21-20-18(22(19)16-8-6-5-7-9-16)15-10-12-17(13-11-15)23-4-2/h3,5-13H,1,4,14H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVIJPONNMNEJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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